molecular formula C3H6Cl6Si2 B095183 1,3-Bis(trichlorosilyl)propane CAS No. 18171-50-1

1,3-Bis(trichlorosilyl)propane

Cat. No.: B095183
CAS No.: 18171-50-1
M. Wt: 311 g/mol
InChI Key: MLDKTCCADNRZEK-UHFFFAOYSA-N
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Description

1,3-Bis(trichlorosilyl)propane is an organosilicon compound with the molecular formula C₃H₆Cl₆Si₂. It is a colorless liquid that is primarily used in the synthesis of various silicon-based materials. The compound is characterized by the presence of two trichlorosilyl groups attached to a propane backbone, making it a versatile reagent in organosilicon chemistry .

Biochemical Analysis

Biochemical Properties

The compound is primarily used in the synthesis of other chemicals

Molecular Mechanism

It is known that the compound has a high reactivity , which could potentially lead to interactions with various biomolecules

Temporal Effects in Laboratory Settings

The compound is stable under normal conditions

Metabolic Pathways

The compound is used in the synthesis of other chemicals , suggesting that it could potentially be involved in various metabolic pathways

Transport and Distribution

Given its high reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(trichlorosilyl)propane can be synthesized through the reaction of 1,3-dichloropropane with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilyl groups. The general reaction is as follows:

ClCH2CH2CH2Cl+2HSiCl3Cl3SiCH2CH2CH2SiCl3+2HCl\text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} + 2 \text{HSiCl}_3 \rightarrow \text{Cl}_3\text{SiCH}_2\text{CH}_2\text{CH}_2\text{SiCl}_3 + 2 \text{HCl} ClCH2​CH2​CH2​Cl+2HSiCl3​→Cl3​SiCH2​CH2​CH2​SiCl3​+2HCl

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trichlorosilyl)propane undergoes various chemical reactions, including:

    Hydrolysis: The trichlorosilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxanes.

    Substitution: The chlorine atoms in the trichlorosilyl groups can be substituted with other nucleophiles, such as alkoxides or amines.

    Reduction: The compound can be reduced to form hydrosilanes.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Silanols and siloxanes.

    Substitution: Alkoxysilanes or aminosilanes.

    Reduction: Hydrosilanes

Scientific Research Applications

1,3-Bis(trichlorosilyl)propane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(trichlorosilyl)propane involves the reactivity of the trichlorosilyl groups. These groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The compound can also participate in substitution reactions, where the chlorine atoms are replaced by other functional groups, allowing for the creation of a wide range of silicon-based materials .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(trichlorosilyl)ethane
  • 1,6-Bis(trichlorosilyl)hexane
  • Tetrakis(trichlorosilyl)methane

Uniqueness

1,3-Bis(trichlorosilyl)propane is unique due to its specific molecular structure, which provides a balance between reactivity and stability. This makes it particularly useful in the synthesis of siloxane polymers and other silicon-based materials. Compared to similar compounds, it offers distinct advantages in terms of ease of handling and versatility in chemical reactions .

Properties

IUPAC Name

trichloro(3-trichlorosilylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl6Si2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDKTCCADNRZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459957
Record name 1,3-BIS(TRICHLOROSILYL)PROPANE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18171-50-1
Record name 1,3-BIS(TRICHLOROSILYL)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(trichlorosilyl)propane
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Synthesis routes and methods I

Procedure details

In the same apparatus and procedure as Example 1 above, 0.037 g (0.14 mmol) of triphenylphosphine, 1.4 mg (0.014 mmol) of CuCl, 1.07 g (14.0 mmol) of allyl chloride, and 9.48 g (70.0 mmol) of trichlorosilane were reacted at 150° C. for 10 hrs. The resulting mixture was distilled to give 0.5 g of allytrichlorosilane (bp; 117-8° C., yield; 20%), 0.51 g of propyltrichlorosilane (bp; 123-5° C., yield; 20%), and 0.73 g of 1,3-bis(trichlorosilyl)propane (bp; 88-90° C./12.5 mmHg, yield; 17%).
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One
Name
CuCl
Quantity
1.4 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.30 g (1.5 mmol) of tri-n-butylphosphine, 1.18 g (7.5 mmol) of 1-bromo-3-chloropropane, and 10.2 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 18 hrs. The resulting mixture was distilled to give 1.1 g of 1,3-bis(trichlorosily)propane (bp; 104° C./12.5 mmHg, yield; 48%), 0.3 g of 3-bromopropyl)trichlorosilane (yield; 21%), and 0.2 g of 3-(chloropropyl)trichlorosilane (bp; 88-90° C./12.5 mmHg, yield; 11%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In the same apparatus and procedure as Example 1 above, 0.048 g (0.47 mmol) of triethylamine, 0.6 g (4.7 mmol) of 1,3-dichloropropane, and 3.18 g (23.5 mmol) of trichlorosilane were reacted at 200° C. for 15 hrs. The resulting mixture was distilled to give 0.13 g of 1,3-bis(trichlorosilyl)propane (yield; 9%).
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In the same apparatus and procedure as Example 1 above, 0.30 g (1.5 mmol) of tri-n-butylphosphine, 0.85 g (7.5 mmol) of 1,3-dichloropropane, and 10.2 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 12 hrs. The resulting mixture was distilled to give 1.6 g of 1,3-bis(trichlorosilyl)propane (bp; 104° C./12.5 mmHg, yield; 70%) and 0.3 g of 3-(chloropropyl)trichlorosilane (bp; 88-90° C./12.5 mmHg, yield; 20%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

In the same apparatus and procedure as Example 1 above, 0.44 g (1.50 mmol) of tetrabutylphosphonium chloride, 1.18 g (7.50 mmol) of 1-bromo-3-chloropropane, and 10.16 g (75.0 mmol) of trichlorosilane were reacted at 150° C. for 4 hrs. The resulting mixture was distilled to give 1.21 g of 1,3-bis(trichlorosily)propane (yield; 52%), 0.17 g of 3-(bromopropyl)trichlorosilane (yield; 9%), and 0.16 g of 3-(chloropropyl)trichlorosilane (yield; 10%).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,3-bis(trichlorosilyl)propane in synthesizing novel materials?

A1: this compound acts as a bridging agent in synthesizing dumbbell-shaped polyhedral oligomeric silsesquioxane (POSS) derivatives. [] It reacts with hepta(3,3,3-trifluoropropyl)tricycloheptasiloxane trisodium silanolate (F7-Na), leading to the formation of a C3-linked POSS structure denoted as POSS-DP. [] This specific structure contributes to the material's ability to form transparent films with desirable optical properties.

Q2: How does the structure of POSS-DP, synthesized using this compound, affect its film-forming properties?

A2: While the provided research doesn't delve into the exact mechanism, it highlights that POSS-DP, formed using this compound, readily forms transparent films upon spin coating and baking. [] This contrasts with the opaque films produced by the C2-linked POSS derivative (POSS-DE), suggesting that the length of the aliphatic chain introduced by the bridging agent plays a crucial role in dictating the material's film-forming properties and resulting optical clarity. [] This highlights the importance of this compound in designing POSS derivatives with tailored material characteristics.

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